5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, an oxazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-amino ketone and an aldehyde under acidic conditions.
Triazole Ring Formation: The triazole ring is typically formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazole or triazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce hydrogenated or ring-opened products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in terms of stability, reactivity, and selectivity.
Mechanism of Action
The mechanism of action of 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring systems This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
5-amino-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O3/c1-13-18(26-22(32-13)15-4-3-5-16(23)10-15)12-29-20(24)19(27-28-29)21(30)25-11-14-6-8-17(31-2)9-7-14/h3-10H,11-12,24H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTDAMDGQXUGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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